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N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the nitration of a brominated aniline derivative followed by the introduction of a trifluoromethyl group. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-2,6-dinitroaniline
- N-(3-bromophenyl)-4-(trifluoromethyl)aniline
- N-(3-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Uniqueness
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making it valuable in drug design .
Properties
IUPAC Name |
N-(3-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3O4/c14-8-2-1-3-9(6-8)18-12-10(19(21)22)4-7(13(15,16)17)5-11(12)20(23)24/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCWYOZQSLXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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